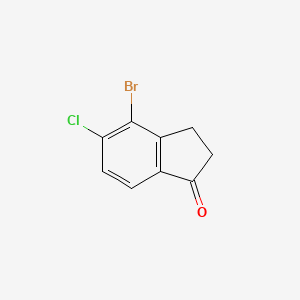

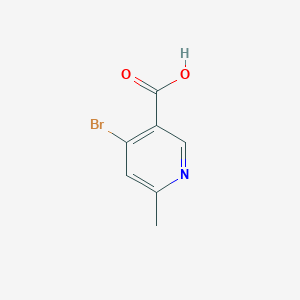

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Übersicht

Beschreibung

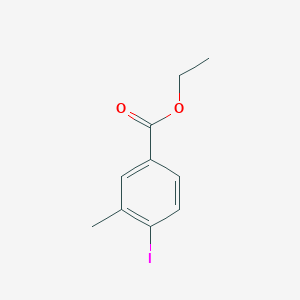

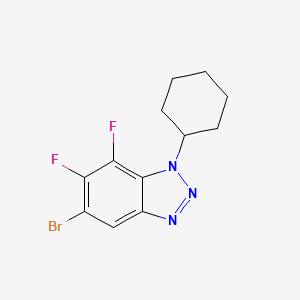

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8BrNO2. It has a molecular weight of 230.06 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is 1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Pyrolysis Products Investigation

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has been explored in the study of pyrolysis products, particularly in new psychoactive substances like bk-2C-B and bk-2C-I. Research has delved into its stability when exposed to heat, leading to the identification of pyrolysis products and their potential toxicity (Texter et al., 2018).

Synthetic Chemistry

This compound has also been a subject in synthetic chemistry. Studies have focused on synthesizing novel compounds starting from similar structures, exploring reductions, and investigating bromination reactions, which are essential in creating a variety of derivatives for different applications (Kwiecień & Szychowska, 2006); (Ying, 2011).

Anti-inflammatory Activity

In the realm of pharmaceutical research, derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and shown to exhibit anti-inflammatory activities. This highlights its potential as a base for developing new therapeutic agents (Labanauskas et al., 2004).

Biological Activity Studies

The compound and its derivatives have been a focal point in biological activity studies. These studies have included the synthesis of compounds and subsequent testing for immunosuppressive, immunostimulatory, and cytotoxic effects, contributing to the understanding of these compounds in biological systems (Abdel‐Aziz et al., 2011).

Enantiomerically Pure Synthesis

Research has also been conducted on the synthesis of enantiomerically pure derivatives of similar compounds, focusing on procedures that ensure high enantiomeric purities. This is significant for the development of more specific and targeted pharmaceutical agents (Zhang et al., 2014).

Bromination Reactions

Another area of interest is in the selective bromination of compounds structurally similar to 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone. These studies offer insights into the reactivity of such compounds and open avenues for creating a range of derivatives with potential applications in various fields (Kwiecień & Baumann, 1998).

Synthesis Techniques

The compound has also been synthesized using innovative techniques, such as Magnesium halide exchange and nucleophilic substitution. These methods demonstrate efficient and straightforward procedures for creating such compounds (Jin, 2015).

Antimicrobial Activity

Derivatives of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone have been synthesized and assessed for antimicrobial activity. These studies contribute to the search for new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Ashok et al., 2014).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMRWKPTVIQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744270 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone | |

CAS RN |

1256811-02-5 | |

| Record name | 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.